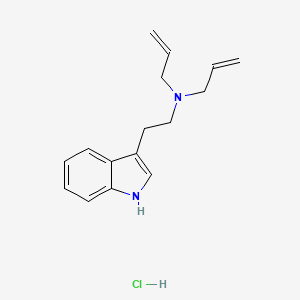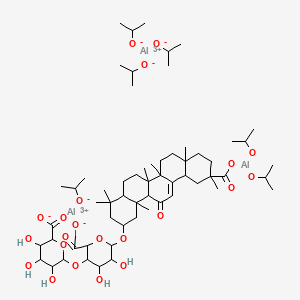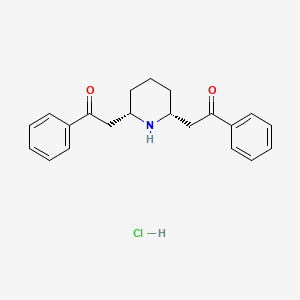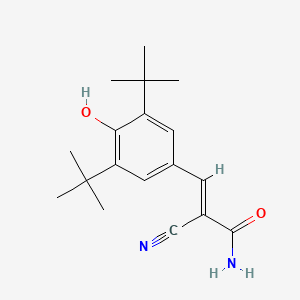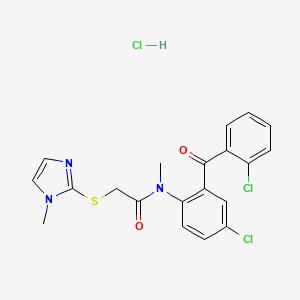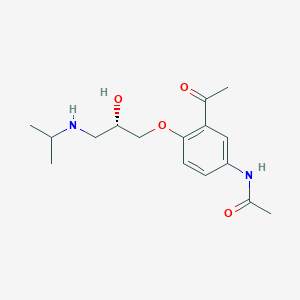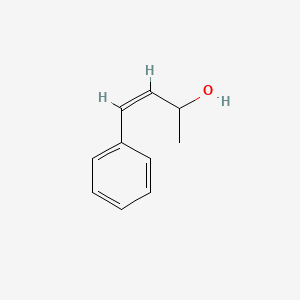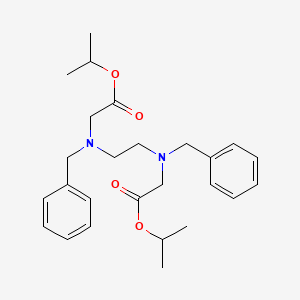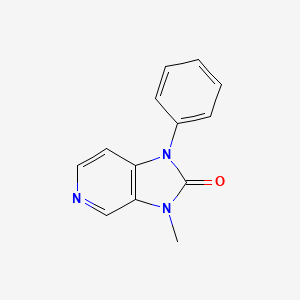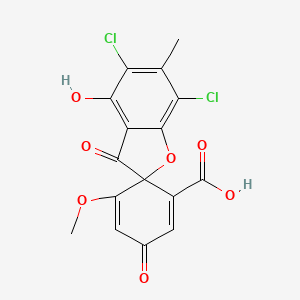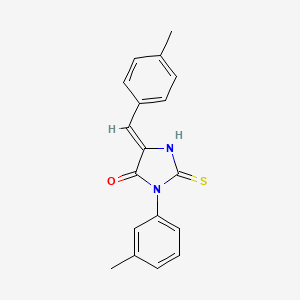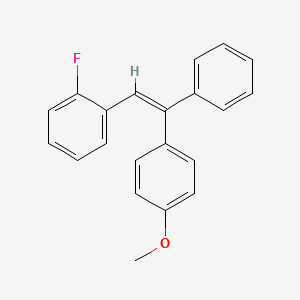
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from o-fluorobromobenzene and magnesium in anhydrous ether.
Aldol Condensation: The Grignard reagent is then reacted with p-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by continuous flow processes for aldol condensation. The use of automated purification systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene can be compared with other stilbene derivatives, such as:
Trans-stilbene: Lacks the fluorine and methoxy substituents, resulting in different chemical and biological properties.
4,4’-Dihydroxystilbene: Contains hydroxyl groups, which can significantly alter its reactivity and applications.
4,4’-Dimethoxystilbene: Similar to this compound but lacks the fluorine substituent, leading to differences in chemical behavior.
Propriétés
Numéro CAS |
1237-17-8 |
|---|---|
Formule moléculaire |
C21H17FO |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-fluoro-2-[(Z)-2-(4-methoxyphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C21H17FO/c1-23-19-13-11-17(12-14-19)20(16-7-3-2-4-8-16)15-18-9-5-6-10-21(18)22/h2-15H,1H3/b20-15- |
Clé InChI |
ACNLCQWGDVXJBG-HKWRFOASSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2F)/C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


